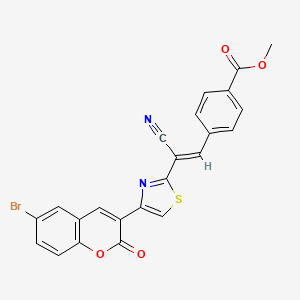

(E)-methyl 4-(2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13BrN2O4S/c1-29-22(27)14-4-2-13(3-5-14)8-16(11-25)21-26-19(12-31-21)18-10-15-9-17(24)6-7-20(15)30-23(18)28/h2-10,12H,1H3/b16-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWJHFQJIYDYDD-LZYBPNLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-methyl 4-(2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)benzoate is a complex organic compound notable for its unique structural features, which include a thiazole ring, a chromenone moiety, and a cyano group. This compound is part of a class of chemical entities that exhibit diverse biological activities, making it an area of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound's structure can be broken down into several key components:

| Component | Description |

|---|---|

| Thiazole Ring | A five-membered heterocyclic ring known for its biological activity. |

| Chromenone Moiety | A derivative of coumarin, recognized for its anticancer and anti-inflammatory properties. |

| Cyano Group | Enhances the reactivity and potential biological interactions of the molecule. |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the chromenone structure have shown promising results against various cancer cell lines, including liver carcinoma (HEPG2) and breast carcinoma (MCF-7).

- Cytotoxicity Studies :

- A study assessed the cytotoxic effects of several synthesized compounds against HEPG2 cells, revealing IC50 values ranging from 2.70 µM to 17.4 µM for different derivatives, indicating potent activity in some cases .

- Compounds with thiazole rings have been documented to possess moderate to strong anticancer activities, suggesting that this compound may share similar properties .

Antimicrobial Activity

Thiazole derivatives have been widely studied for their antimicrobial properties. The incorporation of the thiazole ring in this compound suggests potential efficacy against various microbial strains.

- Mechanism of Action :

Case Studies and Research Findings

-

Antitumor Activity :

- In a comparative study, several coumarin derivatives were synthesized and tested against cancer cell lines. The most active compounds demonstrated IC50 values significantly lower than those of standard chemotherapeutics .

- Compounds containing both thiazole and chromenone structures were highlighted for their superior activity against tumor cells compared to their individual counterparts.

- Synthesis and Characterization :

Scientific Research Applications

Key Features

The molecule features:

- A bromo-substituted chromene ring, which is known for its diverse biological activities.

- A thiazole ring , contributing to its potential as a bioactive compound.

- A cyano group , which can enhance reactivity and biological interactions.

Medicinal Chemistry

The compound has shown promise in various medicinal chemistry applications:

Anticancer Activity

Research indicates that derivatives of chromene and thiazole possess significant anticancer properties. The integration of these moieties in the compound may enhance its efficacy against various cancer cell lines. For instance, studies have demonstrated that chromene derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways .

Antimicrobial Properties

Compounds with thiazole and chromene structures have exhibited antimicrobial activity against a range of pathogens. The presence of the thiazole ring is particularly notable for its ability to interact with bacterial enzymes, potentially inhibiting their growth .

Photophysical Properties

The compound's unique structure allows it to function as a fluorescent probe. Research has highlighted the potential use of such compounds in biological imaging and sensing applications. The chromene moiety can contribute to luminescence, making it suitable for use in chemosensors .

Complexation with Metal Ions

Studies are ongoing regarding the complexation of this compound with metal ions such as Cu(II) and Gd(III). Such interactions may lead to enhanced properties for use in magnetic resonance imaging (MRI) or as catalysts in organic reactions .

Case Study 1: Anticancer Screening

In a recent study, a series of chromene-thiazole derivatives were synthesized and screened for anticancer activity against human cancer cell lines. The results indicated that compounds similar to (E)-methyl 4-(2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)benzoate exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of thiazole-containing compounds. The study found that certain derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, supporting the hypothesis that thiazole rings enhance antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound is compared below with two closely related analogs:

*Estimated based on structural similarity; †Calculated from molecular formula.

Key Observations:

Substituent Effects: The bromocoumarin group in the target compound distinguishes it from the 4-bromophenyl analog in . Bromocoumarins are associated with enhanced fluorescence and kinase inhibition, whereas bromophenyl groups favor π-stacking and antimicrobial activity .

Molecular Weight and Complexity :

- The target compound’s higher molecular weight (~636 g/mol) suggests greater steric hindrance and lower solubility than (440 g/mol) or (322 g/mol). This could impact bioavailability or crystallization behavior.

Synthetic Accessibility: The synthesis of involves a three-step process starting from 5-bromosalicylaldehyde and ethyl acetoacetate , whereas the target compound’s cyanovinyl-thiazole linkage likely requires more complex cross-coupling or Wittig reactions.

Q & A

Basic Research Questions

Q. How can the synthesis of (E)-methyl 4-(2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)benzoate be optimized to improve yield and purity?

- Methodology : Synthesis optimization often involves systematic variation of reaction conditions. For example, adjusting the stoichiometry of reactants (e.g., thiazole and chromene precursors), catalysts (e.g., palladium for coupling reactions), and solvents (polar aprotic solvents like DMF or THF). Temperature control (e.g., reflux vs. room temperature) and reaction time can also impact cyclization efficiency, as seen in analogous thiazole-chromene hybrids . Purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity products .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : 1H/13C NMR confirms the (E)-configuration of the cyanovinyl group (characteristic coupling constants ~12–16 Hz) and identifies substituent positions on the chromene and thiazole rings .

- X-ray Crystallography : Resolves stereochemical ambiguities and validates bond lengths/angles, as demonstrated for similar brominated chromen-thiazol derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C23H15BrN2O4S) and detects isotopic patterns for bromine .

Q. How can researchers design preliminary biological assays to screen this compound for activity?

- Methodology :

- In vitro assays : Test for antimicrobial activity (e.g., broth microdilution against Gram-positive/negative bacteria) or anticancer potential (MTT assay on cancer cell lines, IC50 determination). Thiazole-chromene hybrids often target DNA gyrase or tubulin polymerization .

- Fluorescence-based assays : Utilize the chromene moiety’s intrinsic fluorescence to study cellular uptake or binding to biomolecules (e.g., albumin) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of structurally similar compounds?

- Methodology :

- Comparative structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., bromine position on chromene, cyanovinyl vs. non-cyanovinyl groups) and compare bioactivity data. For example, replacing the 6-bromo group with a methoxy group may alter lipophilicity and target binding .

- Molecular docking and dynamics simulations : Model interactions with proposed targets (e.g., kinase enzymes) to identify critical binding residues and explain divergent activity trends .

Q. How do the photophysical properties of this compound influence its potential applications in bioimaging or photosensitive therapies?

- Methodology :

- UV-Vis and fluorescence spectroscopy : Measure absorption/emission maxima (e.g., chromene’s λem ~450 nm) and quantum yield. Environmental sensitivity (e.g., pH or solvent polarity effects) can indicate utility as a fluorescent probe .

- Photostability assays : Expose the compound to UV light and monitor degradation kinetics via HPLC. High stability is essential for therapeutic applications .

Q. What experimental approaches can elucidate the metabolic stability and toxicity profile of this compound?

- Methodology :

- In vitro metabolic assays : Use liver microsomes (human/rat) to identify phase I metabolites (oxidation, demethylation) and quantify half-life. CYP450 inhibition assays assess drug-drug interaction risks .

- Zebrafish or murine models : Evaluate acute toxicity (LD50) and organ-specific effects (histopathology). Thiazole derivatives may exhibit hepatotoxicity due to reactive metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.